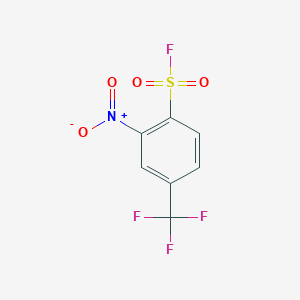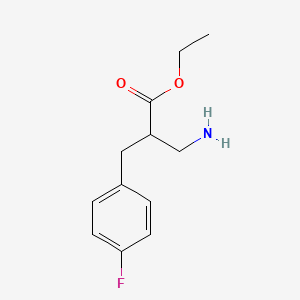![molecular formula C7H11BrClNS B13512786 [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group attached to the 2-position, and a dimethylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Methylation: The brominated thiophene is then subjected to a methylation reaction using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product is reacted with dimethylamine under suitable conditions to introduce the dimethylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: De-brominated thiophenes or reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamine group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.
Comparación Con Compuestos Similares
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride can be compared with other thiophene derivatives:
[(5-Chlorothiophen-2-yl)methyl]dimethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[(5-Methylthiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
[(5-Nitrothiophen-2-yl)methyl]dimethylamine hydrochloride: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C7H11BrClNS |
|---|---|
Peso molecular |
256.59 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-9(2)5-6-3-4-7(8)10-6;/h3-4H,5H2,1-2H3;1H |
Clave InChI |
ZLAVIQCLLQPUBA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(S1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)



![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)


![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)



![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)

